5-Iodo-1-methyl-1H-indazol-3-amine

Description

Significance of Nitrogen-Containing Heterocycles as Pharmacologically Active Scaffolds

Nitrogen-containing heterocycles are organic compounds that feature a ring structure containing at least one nitrogen atom in addition to carbon atoms. These structures are of immense importance in the life sciences, as they are found in a vast array of biologically active natural products, including vitamins, hormones, and antibiotics. nih.gov Their prevalence in nature and their diverse biological activities have made them highly attractive targets for synthetic organic chemists. nih.gov In fact, a significant percentage of FDA-approved small-molecule drugs, estimated to be around 59% to over 85%, incorporate a nitrogen heterocycle, highlighting their status as privileged structures in drug discovery. openmedicinalchemistryjournal.comnih.gov

The structural and functional diversity of these compounds is a key reason for their prominence. elsevierpure.com The presence and nature of the nitrogen atom within the heterocyclic ring can be fine-tuned to optimize a compound for a specific biological application. elsevierpure.com These heterocycles can mimic the structures of various endogenous metabolites and natural products, enabling them to interact with biological targets such as enzymes and receptors. elsevierpure.com

Overview of the Indazole Nucleus as a Versatile Chemical Scaffold

Within the broad class of nitrogen-containing heterocycles, the indazole nucleus has garnered considerable attention as a versatile and "privileged" scaffold in medicinal chemistry. nih.govresearchgate.netpnrjournal.com Indazole is a bicyclic aromatic compound composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring. wikipedia.org It exists in different tautomeric forms, with the 1H-indazole form being the most thermodynamically stable and commonly studied. nih.govaustinpublishinggroup.com

While indazoles are relatively rare in nature, with only a few alkaloids like nigellicine, nigeglanine, and nigellidine (B12853491) having been isolated, their synthetic derivatives exhibit a wide spectrum of pharmacological activities. pnrjournal.comwikipedia.org This has spurred extensive research into the synthesis and biological evaluation of novel indazole-based compounds. pnrjournal.comaustinpublishinggroup.com The indazole scaffold is a key component in several FDA-approved drugs, including the anti-inflammatory agent Bendazac, the antiemetic Granisetron, and various tyrosine kinase inhibitors used in cancer therapy such as Axitinib and Pazopanib. pnrjournal.comchemie-brunschwig.chnih.gov

Historical Context and Recent Advances in Indazole Derivative Research

The study of indazoles dates back to the work of Emil Fischer in 1883. wikipedia.org For many years, research in this area progressed steadily. However, in recent decades, there has been a surge of interest in indazole derivatives, driven by their proven therapeutic potential. nih.govresearchgate.net This has led to the development of numerous synthetic methodologies aimed at creating diverse libraries of indazole-containing compounds for biological screening. nih.govresearchgate.net

Recent advances have focused on developing more efficient and regioselective methods for the synthesis and functionalization of the indazole core. researchgate.netrsc.org These include transition-metal-catalyzed cross-coupling reactions, C-H activation strategies, and novel cyclization methods. nih.govrsc.org These modern synthetic tools have enabled chemists to readily access a wide array of substituted indazoles, facilitating the exploration of their structure-activity relationships (SAR) for various biological targets. nih.gov The ongoing research in this field continues to uncover new therapeutic applications for this versatile scaffold, ranging from anticancer and anti-inflammatory agents to treatments for neurodegenerative diseases. researchgate.netnih.gov

The Chemical Profile of 5-Iodo-1-methyl-1H-indazol-3-amine

The specific compound of interest, this compound, possesses a unique set of chemical and physical properties that make it a valuable building block in medicinal chemistry.

Chemical Structure and Properties

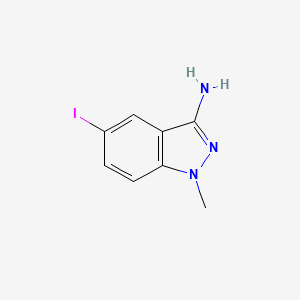

The molecular structure of this compound is characterized by the core 1H-indazole ring system. A methyl group is attached at the N1 position of the pyrazole ring, an iodine atom is substituted at the C5 position of the benzene ring, and an amine group is present at the C3 position of the pyrazole ring.

| Property | Value |

| IUPAC Name | This compound sigmaaldrich.com |

| CAS Number | 1227955-23-8 sigmaaldrich.com |

| Molecular Formula | C8H8IN3 sigmaaldrich.com |

| InChI Key | JRGNBDMFXNNOIJ-UHFFFAOYSA-N sigmaaldrich.com |

| Physical Form | Solid sigmaaldrich.com |

Synthesis of this compound

The synthesis of this compound and its analogs can be achieved through various synthetic routes. A common strategy involves the construction of the indazole ring followed by the introduction of the desired substituents. For instance, a general approach to 3-aminoindazoles can involve the cyclization of appropriately substituted precursors. The iodination and methylation steps can be performed at different stages of the synthesis.

One potential synthetic pathway could start from a commercially available nitro-substituted benzene derivative. For example, the synthesis of 5-substituted-3-amino indazoles can be achieved through a Sonogashira coupling of trimethylsilylacetylene (B32187) with a suitable iodinated precursor, followed by cycloaddition and treatment with hydrazine. austinpublishinggroup.com Another approach could involve the reduction of a nitro group to an amine, as demonstrated in the synthesis of 3-Iodo-1H-indazol-5-amine from 3-iodo-5-nitro-1H-indazole using iron and ammonium (B1175870) chloride. chemicalbook.com The methylation of the indazole nitrogen can be achieved using a suitable methylating agent.

Spectroscopic Data and Characterization

The structural confirmation of this compound relies on various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are crucial for elucidating the precise arrangement of atoms within the molecule. The chemical shifts and coupling constants of the protons and carbons in the aromatic and heterocyclic rings provide definitive structural information. researchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the compound, confirming its elemental composition. rsc.org

Applications and Research Involving this compound

The unique structural features of this compound make it a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.

Role as a Key Intermediate in Medicinal Chemistry

This compound serves as a versatile building block for the synthesis of a diverse range of indazole derivatives. The presence of the amine and iodo functionalities allows for a variety of chemical transformations. The amine group can be acylated, alkylated, or used in the formation of ureas and sulfonamides. The iodo group is particularly useful for undergoing transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds.

Use in the Synthesis of Kinase Inhibitors

A significant area of application for indazole derivatives is in the development of kinase inhibitors. nih.gov Kinases are a class of enzymes that play crucial roles in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer. The indazole scaffold has been successfully incorporated into several potent kinase inhibitors. For example, 1H-indazol-3-amine derivatives have been synthesized and evaluated as inhibitors of Bcr-Abl, a kinase involved in chronic myeloid leukemia. nih.gov The 5-iodo substituent on the indazole ring provides a convenient handle for introducing various moieties to explore the structure-activity relationships and optimize the inhibitory potency and selectivity of these compounds.

Application in the Development of Other Biologically Active Molecules

Beyond kinase inhibitors, the indazole scaffold is found in molecules with a wide array of biological activities. Indazole-5-carboxamides have been investigated as inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters. wikipedia.org Furthermore, derivatives of 1H-indazole have been explored for their potential as aryl hydrocarbon receptor (AHR) agonists for the treatment of psoriasis. nih.gov The versatility of the this compound intermediate allows for its use in the synthesis of novel compounds targeting these and other biological pathways.

Structure

3D Structure

Properties

IUPAC Name |

5-iodo-1-methylindazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8IN3/c1-12-7-3-2-5(9)4-6(7)8(10)11-12/h2-4H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRGNBDMFXNNOIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)I)C(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201297420 | |

| Record name | 5-Iodo-1-methyl-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201297420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227955-23-8 | |

| Record name | 5-Iodo-1-methyl-1H-indazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227955-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Iodo-1-methyl-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201297420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar Studies of 5 Iodo 1 Methyl 1h Indazol 3 Amine and Its Analogs

Impact of Substituent Nature and Position on Biological Activity

The biological profile of indazole derivatives is highly sensitive to the nature and position of various substituents on the bicyclic ring system. Modifications at the C-3, C-5, and N-1 positions, in particular, have been shown to drastically alter the pharmacological properties of these compounds, influencing their potency and selectivity as kinase inhibitors and anticancer agents. nih.govnih.gov

Role of the Iodine Atom at C-5

The C-5 position of the indazole ring is a key site for modification to modulate biological activity. The introduction of different groups at this position can influence how the molecule interacts with biological targets like protein kinases. nih.gov Studies on various 3,5-disubstituted indazole derivatives have shown that the substituent on the benzene (B151609) ring at the C-5 position significantly impacts anti-proliferative activity. nih.gov

For instance, in a series of mercapto-derived indazoles tested against the Hep-G2 human hepatoma cell line, the nature of the substituent at C-5, introduced via Suzuki coupling, led to a clear trend in activity. The general order of potency was observed as: 3,5-difluoro substituent > 4-fluoro substituent > 3-fluoro substituent > 4-trifluoromethoxy substituent. nih.gov This highlights the importance of fluorine substitution, particularly at the meta position, for enhancing antitumor activity in this specific series. nih.gov While direct data on the specific contribution of an iodine atom at C-5 for 5-Iodo-1-methyl-1H-indazol-3-amine was not detailed in the provided context, the general principle is that substitution at this site is a critical determinant of biological action. For example, in the synthesis of related compounds, a 5-bromo-1H-indazol-3-amine is often used as a starting material, where the halogen serves as a handle for introducing further diversity via coupling reactions. nih.gov

Significance of the Methyl Group at N1

The alkylation of the indazole nitrogen is a crucial factor influencing both the stability and the biological activity of the resulting regioisomers. The N-1 position is one of two potential sites for alkylation, and the presence of a methyl group at N-1, as in this compound, has significant chemical and pharmacological implications.

Contribution of the Amine Group at C-3

The 3-amino-1H-indazole moiety is recognized as a highly effective structural fragment for interacting with the hinge region of protein kinases, a key interaction for kinase inhibition. nih.gov This has been demonstrated in approved drugs like Linifanib, where the 3-aminoindazole structure binds effectively with the kinase hinge. nih.gov This makes the amine group at the C-3 position a cornerstone for the biological activity of many indazole-based inhibitors.

Regioselectivity and Tautomerism Effects on Biological Profiles

The indazole ring exhibits annular tautomerism and has two nitrogen atoms (N1 and N2) that can be substituted, leading to different regioisomers. The specific tautomeric form and the position of alkylation profoundly affect the molecule's electronic properties, three-dimensional structure, and, consequently, its biological activity.

1H-Indazole vs. 2H-Indazole Tautomerism and Stability

Indazole can exist in two primary tautomeric forms: 1H-indazole and 2H-indazole. researchgate.netnih.gov The 1H-tautomer, which has a benzenoid character, is generally the predominant and thermodynamically more stable form compared to the 2H-tautomer, which has an ortho-quinoid character. chemicalbook.comresearchgate.netnih.govnih.gov The greater stability of the 1H-form has been confirmed by thermochemical studies and theoretical calculations, with its free energy being about 2.3 kcal/mol lower than the 2H-tautomer. chemicalbook.com This stability preference generally holds true in the gaseous state, in solution, and in the solid state. nih.gov

Despite the general preference for the 1H form, the 2H tautomer can be stabilized in certain contexts, such as in metal complexes. For example, an osmium(IV) complex was able to stabilize the 2H-indazole tautomer, and this complex demonstrated cytotoxicity against human cancer cell lines, suggesting that compounds containing the less stable 2H-indazole tautomer might offer advantages for inhibiting tumor cell growth in specific cases. nih.gov However, for most unsubstituted indazoles, the equilibrium lies heavily in favor of the 1H tautomer. nih.gov

Influence of N1/N2 Alkylation on Activity and Selectivity

The direct alkylation of an indazole can lead to a mixture of N1 and N2 substituted products, and achieving regioselectivity is a significant synthetic challenge. nih.govbeilstein-journals.org The specific regioisomer obtained can have a dramatic effect on the biological activity, making the control of N1 versus N2 alkylation a critical aspect of designing indazole-based drugs.

The outcome of the alkylation reaction is influenced by a combination of steric and electronic factors of the substituents on the indazole ring, as well as the reaction conditions (e.g., base, solvent). d-nb.infonih.gov

N1-Selectivity : Conditions using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) have been shown to favor N1-alkylation for a variety of substituted indazoles. beilstein-journals.orgnih.gov For example, indazoles with 3-carboxymethyl, 3-tert-butyl, and 3-carboxamide substituents exhibit high (>99%) N1-regioselectivity under these conditions. nih.gov This selectivity is sometimes attributed to a thermodynamic equilibration process that favors the more stable N1-substituted product. d-nb.info

N2-Selectivity : Conversely, excellent N2-regioselectivity (≥96%) can be achieved when the indazole ring possesses electron-withdrawing groups at the C-7 position, such as nitro (NO₂) or carboxylate (CO₂Me). nih.gov Mitsunobu reaction conditions also tend to favor the formation of the N2-alkylated regioisomer. d-nb.infonih.gov In some cases, specific acidic conditions can lead to highly selective N2 alkylation, even though calculations might initially suggest N1 alkylation would be favored. wuxibiology.com This is explained by the relative stability of the transition states of the different tautomers during the reaction. wuxibiology.com

This differential outcome is crucial because N1- and N2-alkylated isomers are distinct chemical entities with different biological profiles. The ability to selectively synthesize one over the other allows for a more precise exploration of the structure-activity relationship and the optimization of a compound for a specific biological target.

Exploration of Chemical Space through Molecular Hybridization and Scaffold Hopping Strategies

Molecular hybridization and scaffold hopping are powerful tools in drug discovery to design novel compounds with improved properties by combining pharmacophoric features of known active molecules or by replacing a core scaffold with a bioisosteric equivalent. nih.govresearchgate.net These strategies have been successfully applied to the 1H-indazol-3-amine framework to develop potent inhibitors for various therapeutic targets, particularly protein kinases.

One notable example involves the design of inhibitors for Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases implicated in cancer. Researchers have utilized a combination of scaffold hopping and molecular hybridization to develop potent FGFR inhibitors based on the 1H-indazol-3-amine scaffold. nih.gov In one study, a series of 1H-indazol-3-amine derivatives were synthesized and evaluated for their inhibitory activity against FGFR1. The investigation revealed that the introduction of an aryl group at the C6 position of the indazole ring was crucial for inhibitory activity. For instance, the 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative demonstrated significant enzymatic inhibition. nih.gov

Table 1: Inhibitory Activity of a Molecular Hybridization-Derived Indazole Analog

| Compound Name | Target | IC₅₀ (nM) |

| 6-(3-methoxyphenyl)-1H-indazol-3-amine | FGFR1 | 15.0 |

This table showcases the potency of a specific indazole derivative developed through molecular hybridization and scaffold hopping, highlighting the successful application of these strategies in enhancing biological activity.

Another successful application of scaffold hopping involved the transformation of MCL-1 selective inhibitors into dual inhibitors of both MCL-1 and BCL-2. nih.gov Beginning with a known indole-2-carboxylic acid scaffold, which showed high potency for MCL-1, researchers replaced the indole (B1671886) core with an indazole framework. nih.govrsc.org This strategic hop to the indazole scaffold, while preserving key binding interactions, led to the development of compounds with a more balanced inhibitory profile against both anti-apoptotic proteins, which is a promising strategy to overcome resistance to selective BCL-2 inhibitors like venetoclax. nih.govrsc.org

Fragment-Led De Novo Design Approaches for Indazole Derivatives

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. nih.gov This approach involves screening libraries of low-molecular-weight fragments to identify those that bind to the target of interest. These initial fragment hits are then grown or merged to generate more potent, lead-like molecules. The indazole scaffold has proven to be a valuable starting point in several FBDD campaigns, particularly in the development of kinase inhibitors.

A prime example is the discovery of indazole-based inhibitors of AXL kinase, a receptor tyrosine kinase involved in cancer progression and drug resistance. nih.govresearchgate.net Through a high-concentration biochemical screen, an indazole fragment was identified as a hit. This initial fragment was then rapidly optimized by screening an in-house collection of expanded library of fragments (ELF), leading to a more potent compound. Further optimization, guided by docking studies, yielded a potent AXL inhibitor with reasonable kinase selectivity and moderate in vivo exposure. nih.govresearchgate.net

Table 2: Evolution of AXL Kinase Inhibitors from a Fragment Hit

| Compound ID | Description | AXL IC₅₀ (µM) |

| Fragment Hit 11 | Initial indazole fragment identified from screening | >100 |

| Fragment 24 | Improved fragment from ELF screening | 25 |

| Inhibitor 54 | Optimized potent inhibitor | 0.018 |

This table illustrates the progression of inhibitory potency from an initial fragment hit to a highly potent inhibitor through the process of fragment-based lead discovery and optimization.

Similarly, a fragment-led de novo design approach was employed to identify an indazole-based pharmacophore for the inhibition of FGFR kinases. nih.gov The process started with the identification of a small indole fragment predicted to bind to FGFR1. Guided by computational modeling, this initial fragment was evolved into an indazole-containing pharmacophore to enhance binding interactions with the kinase. This led to the creation of a library of indazole derivatives that exhibited inhibitory activity against FGFR1-3 in the micromolar range, with excellent ligand efficiencies. nih.gov

This fragment-based approach not only provided novel chemical starting points but also established crucial SAR, identifying specific structural elements of the indazole derivatives that influence their subtype selectivity among the FGFR family. nih.gov

Computational and Theoretical Investigations in the Study of 5 Iodo 1 Methyl 1h Indazol 3 Amine

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as 5-Iodo-1-methyl-1H-indazol-3-amine, and a protein's active site.

Prediction of Binding Modes and Affinities

Molecular docking simulations are used to predict how this compound and its analogs bind to target proteins. For instance, studies on similar indazole derivatives have successfully predicted their binding modes within the active sites of various proteins. These simulations calculate the binding energy, which is a measure of the affinity between the ligand and the protein. A lower binding energy generally indicates a more stable and favorable interaction. For example, in a study of benzotriazole-based β-amino alcohols, molecular docking revealed binding energies of -7.8 and -8.4 kcal/mol for compounds 4e and 4f with their respective protein targets, suggesting strong binding. nih.gov

Identification of Key Amino Acid Interactions in Active Sites

A crucial aspect of molecular docking is the identification of specific amino acid residues within the protein's active site that interact with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are critical for the stability of the ligand-protein complex. For example, in the study of 1-trityl-5-azaindazole derivatives, docking studies revealed that compounds 3a-c and 5a-d formed multiple binding interactions with amino acids such as LEU43, GLN109, ILE141, LYS140, PHE23, and LEU30 in the PBR receptor protein. jocpr.comjocpr.com Another compound, N-(4-methoxybenzyl)-6-chloro-1-trityl-1H-pyrazolo[4,3-c]pyridin-3-amine (3c), showed strong interactions with GLN72 and HIS73 in the MDM2 receptor. jocpr.comjocpr.com

Virtual Screening and Lead Identification

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govupenn.edu This method has been instrumental in identifying lead compounds for further development. By filtering compounds based on predicted binding affinity and other desirable properties, virtual screening can significantly reduce the number of compounds that need to be synthesized and tested in the lab. upenn.edu This approach has been successfully used to identify lead compounds for the development of radiotracers and other therapeutic agents. upenn.edunih.gov

Quantum Chemical Calculations for Mechanistic Insights and Tautomeric Preferences

Quantum chemical calculations provide a deeper understanding of the electronic structure and reactivity of molecules like this compound.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. samipubco.comscielo.org.mx DFT calculations are employed to determine optimized molecular geometries, vibrational frequencies, and other electronic properties. researchgate.netresearchgate.net For instance, DFT calculations have been used to study the structure and reactivity of various pyrimidine (B1678525) and indazole derivatives, providing insights into their chemical stability. samipubco.comnih.gov The B3LYP functional is a popular choice in DFT calculations for organic molecules. samipubco.comresearchgate.net

Analysis of Electron Affinity, Charge Distribution, and Ionization Potential

Quantum chemical calculations can determine key electronic properties such as electron affinity, charge distribution, and ionization potential. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). samipubco.com The distribution of charges within the molecule, often analyzed using methods like Mulliken Population Analysis, helps to identify reactive sites. scielo.org.mx These parameters are crucial for understanding the molecule's reactivity and potential interactions with biological targets.

Theoretical Studies on Reaction Mechanisms and Intermediate Formation

Theoretical and computational chemistry play a crucial role in understanding the reactivity and reaction pathways of heterocyclic compounds like indazoles. While specific theoretical studies focusing exclusively on the reaction mechanisms of this compound are not extensively documented in the public domain, broader computational studies on the indazole scaffold provide significant insights into its chemical behavior.

One area of theoretical investigation has been the reaction of N-unsubstituted indazoles with formaldehyde (B43269) in acidic aqueous solutions. nih.gov Such studies help to elucidate the mechanism of N-alkylation and the formation of key intermediates. For instance, theoretical calculations have been employed to determine the relative stability of different tautomers and isomers of indazole derivatives. In the case of the parent indazole, the 1H-tautomer is calculated to be more stable than the 2H-tautomer by approximately 15 kJ·mol–1. nih.gov These thermodynamic calculations are fundamental to predicting the predominant species in a reaction mixture and, consequently, the likely reaction pathway.

The mechanism for the reaction of indazoles with formaldehyde has been proposed to involve the formation of (1H-indazol-1-yl)methanol derivatives as key intermediates. nih.gov These intermediates are significant as they can be starting points for the synthesis of other functionalized indazoles. nih.gov While these studies were conducted on nitro-derivatives of indazole, the fundamental principles of reactivity and intermediate formation can often be extrapolated to other substituted indazoles. nih.gov

Structural Characterization by Advanced Spectroscopic and Diffraction Methods

X-ray Crystallography of Indazole Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. While the crystal structure for this compound itself is not publicly available, analysis of closely related indazole derivatives provides critical information about the geometry, planarity, and intermolecular interactions of the indazole ring system.

A relevant example is the crystal structure of N-(3-chloro-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide, a derivative that shares the 1-methyl-1H-indazole core. nih.govresearchgate.net The crystallographic analysis of this compound reveals that the fused five- and six-membered rings of the indazole system are nearly coplanar. nih.govresearchgate.net In this specific structure, the dihedral angle between the plane of the indazole system and the attached benzene (B151609) ring is 89.05 (7)°. nih.govresearchgate.net

The cohesion and packing within the crystal are dictated by hydrogen bonds. In the case of the N-(3-chloro-1-methyl-1H-indazol-5-yl) derivative, molecules form dimers through N—H···O hydrogen bonds, which are then linked into chains by C—H···O interactions. nih.govresearchgate.net This kind of detailed structural information is invaluable for understanding the solid-state properties of these compounds and for designing new molecules with specific desired packing arrangements or intermolecular interactions.

The crystallographic data for this derivative is summarized in the table below.

| Compound | N-(3-chloro-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide |

| Chemical Formula | C₁₅H₁₄ClN₃O₃S |

| Crystal System | Monoclinic researchgate.net |

| Space Group | P2₁/c researchgate.net |

| Dihedral Angle (Indazole-Benzene) | 89.05 (7)° nih.govresearchgate.net |

| Key Interactions | N—H···O and C—H···O hydrogen bonds nih.govresearchgate.net |

Future Research Directions and Potential Academic Applications

Development of 5-Iodo-1-methyl-1H-indazol-3-amine as a Building Block for Complex Organic Synthesis

The presence of an iodine atom on the indazole ring makes this compound a highly versatile intermediate for complex organic synthesis. The iodine substituent enhances the molecule's reactivity, making it an excellent substrate for various cross-coupling reactions, which are fundamental in the construction of complex organic structures. chemimpex.com This reactivity is crucial in drug discovery processes, allowing for the introduction of diverse molecular fragments to explore structure-activity relationships (SAR). chemimpex.com

For instance, the iodo group can readily participate in palladium-catalyzed reactions such as Suzuki and Stille couplings. nih.govalfa-chemical.com These reactions enable the formation of new carbon-carbon bonds, allowing chemists to attach different aryl or alkyl groups at the 5-position of the indazole core. This modular approach is highly efficient for creating libraries of related compounds for biological screening. The utility of halogenated indazoles as key synthetic intermediates is well-established; for example, 7-Bromo-4-chloro-1H-indazol-3-amine is a critical heterocyclic fragment in the synthesis of Lenacapavir, a potent capsid inhibitor for the treatment of HIV-1 infections. mdpi.comnih.gov

Exploration of Novel Molecular Skeletons Based on Indazole for Drug Discovery

The indazole nucleus is a core component of numerous compounds with a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and antibacterial properties. nih.govresearchgate.netrsc.org This makes the indazole skeleton a valuable starting point for the discovery of new therapeutic agents. nih.gov Future research will likely focus on using this compound as a foundation to build novel molecular skeletons for drug discovery.

Modern drug discovery techniques, such as DNA-encoded library (DEL) screening, are being employed to explore new chemical space around the indazole core. stocktitan.netprnewswire.com In one successful collaboration, DEL screening was used to identify novel and potent indazole-based inhibitors of the NLRP3 inflammasome, a key target in age-related inflammation. stocktitan.netprnewswire.com This approach allows for the rapid screening of trillions of small molecules to find promising hit compounds that can be further developed. prnewswire.com Guided by structure-based drug design, the indazole scaffold has also been optimized to create novel classes of bacterial GyrB inhibitors with excellent enzymatic and antibacterial activity against clinically important pathogens like MRSA. nih.gov

Advanced Optimization Strategies for Enhanced Biological Activity and Selectivity

Once a biologically active indazole-based compound is identified, advanced optimization strategies are employed to enhance its potency, selectivity, and pharmacokinetic properties. Structure-guided drug design is a key strategy in this process. nih.govtandfonline.com For many indazole derivatives that function as kinase inhibitors, the 1H-indazole-3-amine structure is known to be an effective "hinge-binding" fragment. nih.govmdpi.com This part of the molecule often forms crucial hydrogen bonds with the hinge region of the ATP-binding pocket of a target kinase, which is essential for inhibitory activity. tandfonline.comnih.gov

Optimization can involve several approaches:

Addition of Functional Groups: Docking models can predict how adding specific functional groups might lead to new, favorable interactions with the target protein. For example, the addition of an amino group at the 3-position of an indazole core was predicted to form a new hydrogen bond with an amide carbonyl in the ATP binding domain of the ULK1 kinase, thereby increasing inhibitor activity. nih.gov

Structural Modifications to Mitigate Off-Target Effects: A significant challenge in drug development is avoiding unwanted interactions with other biological targets. For instance, a potent indazole-based GSK-3β inhibitor was found to also inhibit the hERG ion channel, a liability that can cause dangerous cardiac side effects. nih.gov Optimization efforts focused on modifying parts of the molecule thought to be responsible for the hERG interaction, aiming to improve the safety profile without losing the desired therapeutic activity. nih.gov

Targeting Drug-Resistant Mutants: In cancer therapy, the emergence of drug resistance, often through mutations in the target kinase, is a major problem. nih.gov Optimization strategies can focus on developing inhibitors that are effective against both the wild-type and mutated forms of the kinase. By exploiting different binding modes, such as the "DFG-out" conformation, researchers have designed indazole-based inhibitors that can overcome resistance, for instance, in FMS-like tyrosine kinase 3 (FLT3) and BCR-ABL. tandfonline.comnih.govsemanticscholar.org

Further Mechanistic Studies of this compound's Cellular Effects

While the indazole scaffold is present in many kinase inhibitors, its derivatives can elicit a variety of cellular effects that warrant further investigation. Numerous indazole derivatives have been shown to possess significant anti-cancer activity by inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells. rsc.orgnih.gov

Future mechanistic studies on compounds derived from this compound would aim to elucidate the specific cellular pathways they modulate. For example, studies on other 1H-indazole-3-amine derivatives have shown that they can promote apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2. rsc.org Some derivatives have been found to potentially inhibit the p53/MDM2 pathway, a critical regulator of the cell cycle and apoptosis. nih.govnih.gov Detailed cellular and biochemical assays would be required to determine the precise mechanism of action, identify the direct molecular targets, and understand the downstream signaling cascades affected by novel compounds based on the this compound scaffold.

Compound Properties

| Property | Value | Source |

| Chemical Name | This compound | lookchem.comlookchem.com |

| CAS Number | 1227955-23-8 | lookchem.comlookchem.com |

| Molecular Formula | C8H8IN3 | lookchem.comuni.lu |

| Molecular Weight | 273.07 g/mol | uni.lu |

| Appearance | Powder or liquid | lookchem.com |

| Purity | 97% - 99% | lookchem.comlookchem.com |

| Predicted XlogP | 1.9 | uni.lu |

Q & A

Basic Research Questions

Q. What are reliable synthetic routes for 5-Iodo-1-methyl-1H-indazol-3-amine?

- Methodology :

- Condensation reactions : Use 3-formyl-1H-indole-2-carboxylic acid derivatives with halogenated amines under reflux with acetic acid as a catalyst (e.g., for bromo-analogs, see ).

- Substitution strategies : Replace bromine in 5-bromo-1-methyl-1H-indazol-3-amine with iodine via nucleophilic aromatic substitution using CuI or KI under controlled conditions .

- Validation : Confirm purity via HPLC (>95%) and structural identity via -NMR (e.g., δ 7.8–8.2 ppm for indazole protons) .

Q. How can crystallographic data for this compound be obtained and refined?

- Methodology :

- Data collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å).

- Structure solution : Employ SHELXS/SHELXD for phase determination and SHELXL for refinement, ensuring anisotropic displacement parameters for iodine .

- Validation : Check for twinning and disorder using WinGX/PLATON .

Q. What in vitro assays are suitable for initial biological activity screening?

- Methodology :

- Enzyme inhibition : Test against α-glucosidase or cholinesterase (IC determination via UV-Vis spectroscopy at 405 nm) .

- Antioxidant assays : Use DPPH radical scavenging (IC values < 50 µM indicate potency) .

- Dose-response curves : Fit data using GraphPad Prism with Hill slopes >1 for cooperative binding .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized?

- Methodology :

- Catalyst screening : Compare Pd/C, CuI, or NiCl in DMF/DMSO solvents (CuI in DMF yields >80% ).

- Temperature gradients : Optimize reflux conditions (e.g., 110°C for 12 hours reduces byproducts).

- Workflow :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| CuI, DMF, 110°C | 82 | 97 |

| Pd/C, DMSO, 90°C | 65 | 89 |

Q. How to resolve contradictions in crystallographic data (e.g., bond lengths vs. DFT calculations)?

- Methodology :

- Multi-software validation : Compare SHELXL-refined structures with ORCA/GAUSSIAN DFT-optimized geometries .

- Discrepancy analysis : Use Mercury to overlay experimental and theoretical models (RMSD < 0.05 Å acceptable) .

- Thermal motion correction : Apply TLS parameterization in SHELXL for anisotropic iodine displacement .

Q. What experimental designs are robust for mechanistic studies of its biological activity?

- Methodology :

- Kinetic assays : Use stopped-flow spectroscopy to monitor enzyme inhibition (k/K changes) .

- Molecular docking : Employ AutoDock Vina with PDB structures (e.g., 4EY7 for cholinesterase) to predict binding modes .

- SAR studies : Synthesize analogs (e.g., 5-bromo or 5-nitro derivatives) to correlate substituent effects with IC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.